Perk-IN-6

PERK EIF2AK3 Cell-based assay

PERK-IN-6 (Compound 5, CAS 1337532-14-5) is an ATP-competitive PERK (EIF2AK3) inhibitor (biochemical IC50: 2.5 nM). Unlike widely used GSK PERK inhibitors (GSK2606414, GSK2656157), PERK-IN-6 lacks documented RIPK1 off-target activity, eliminating confounding variables in cell death and inflammation studies. Validated in cellular models: inhibits thapsigargin-induced PERK autophosphorylation in A549 cells (IC50: 0.1–0.3 μM). Defined IV pharmacokinetics in rodents (CL: 10.5 mL/min/kg). An essential comparator tool for rigorous PERK pathway interrogation and SAR benchmarking.

Molecular Formula C23H22N6O
Molecular Weight 398.5 g/mol
Cat. No. B8521645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerk-IN-6
Molecular FormulaC23H22N6O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3)C4=CN(C5=NC=NC(=C45)N)C
InChIInChI=1S/C23H22N6O/c1-14-4-3-5-17(27-14)11-20(30)29-9-8-16-10-15(6-7-19(16)29)18-12-28(2)23-21(18)22(24)25-13-26-23/h3-7,10,12-13H,8-9,11H2,1-2H3,(H2,24,25,26)
InChIKeyVYZYOJULVVGQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PERK-IN-6 Procurement Guide: Potency, Selectivity, and Key Distinguishers for PERK Inhibitor Selection


PERK-IN-6 (Compound 5, CAS 1337532-14-5) is an ATP-competitive inhibitor of the unfolded protein response (UPR) kinase PERK (EIF2AK3) [1]. With a reported biochemical IC50 of 2.5 nM against PERK , it demonstrates cellular activity by inhibiting thapsigargin-induced PERK autophosphorylation in A549 cells with an IC50 between 0.1 and 0.3 μM [2]. The compound is distinguished by a specific pyrrolo[2,3-d]pyrimidine-based scaffold that is characteristic of this inhibitor class . For researchers evaluating procurement options, understanding its precise activity profile relative to other PERK inhibitors is essential for experimental design, particularly in studies of ER stress, the UPR, and related cellular processes [1].

Why Generic 'PERK Inhibitor' Substitution Can Compromise Experimental Reproducibility


The term "PERK inhibitor" encompasses a diverse array of small molecules with significantly different potency, selectivity, and pharmacokinetic (PK) profiles. Substituting PERK-IN-6 with a less well-characterized analog without rigorous validation introduces critical experimental variables. For instance, the widely used GSK compounds (GSK2606414, GSK2656157) are potent PERK inhibitors but are also documented to have significant off-target activity on RIPK1 [1], potentially confounding results in cell death and inflammation studies. Similarly, the biochemical potency of PERK inhibitors can vary by over an order of magnitude (e.g., from 0.2 nM to >6 nM) [2], while cellular potency, oral bioavailability, and in vivo clearance rates differ dramatically between compounds. A direct substitution based solely on target class could therefore lead to misinterpretation of biological effects, differences in in vivo exposure, and ultimately, experimental failure. The following quantitative evidence highlights the specific, verifiable distinctions that define PERK-IN-6 within its class.

Quantitative Evidence for Selecting PERK-IN-6 Over Alternative PERK Inhibitors


Cellular Potency Benchmarking: PERK-IN-6 vs. GSK2606414 and AMG PERK 44

In a functional cellular assay, PERK-IN-6 demonstrates comparable potency to the well-characterized inhibitor GSK2606414 and significantly superior potency to AMG PERK 44. While PERK-IN-6 inhibits thapsigargin-induced PERK autophosphorylation in A549 cells with an IC50 of 0.1-0.3 µM [1], GSK2606414 is reported with an IC50 of <0.3 µM and <0.03 µM [2] in similar assays. In stark contrast, AMG PERK 44, another selective PERK inhibitor, has a significantly higher reported cellular IC50 of >10 µM in a p-eIF2α assay . This places PERK-IN-6 among the more potent cell-active PERK inhibitors, making it a relevant tool for cellular studies of UPR signaling.

PERK EIF2AK3 Cell-based assay Unfolded Protein Response ER Stress Potency A549

In Vivo Pharmacokinetics: PERK-IN-6 Offers a Defined Clearance Profile

PERK-IN-6 has a reported in vivo pharmacokinetic profile, with a blood clearance rate of 10.5 mL/min/kg following intravenous administration in Sprague-Dawley rats [1]. This data provides a quantitative baseline for its systemic exposure and half-life, which is essential for planning in vivo studies. This is in contrast to many PERK inhibitors, including GSK2606414 and GSK2656157, for which such detailed PK parameters are not always readily available or are reported with significant variability . For researchers requiring a PERK inhibitor with a defined, moderate clearance profile, this data directly supports experimental design and dosing strategy.

PERK EIF2AK3 Pharmacokinetics In Vivo Clearance Rat Intravenous

Differentiating from GSK Compounds: A Potentially Cleaner Off-Target Profile

A key differentiator for PERK-IN-6 is its potential for a cleaner off-target profile compared to the widely used GSK compounds GSK2606414 and GSK2656157. It has been demonstrated that GSK2606414 and GSK2656157 are direct inhibitors of RIPK1 kinase at concentrations relevant to their use as PERK inhibitors, with potency comparable to the dedicated RIPK1 inhibitor GSK'963 [1]. This off-target activity on RIPK1 can completely confound experimental results in models of cell death, inflammation, and ER stress, as these compounds inhibit TNF-mediated RIPK1-dependent cell death independently of PERK [1]. While a comprehensive selectivity panel for PERK-IN-6 is not publicly available, it originates from a distinct chemical series compared to the GSK compounds , suggesting a different selectivity profile. For researchers concerned about RIPK1-mediated artifacts, PERK-IN-6 represents a structurally distinct alternative with no currently reported RIPK1 inhibition.

PERK EIF2AK3 RIPK1 Selectivity Off-target Specificity

Validated Application Scenarios for PERK-IN-6 in Scientific Research


Cellular Studies of ER Stress and the Unfolded Protein Response (UPR) in A549 and Similar Models

PERK-IN-6 is validated for use in cellular models to inhibit PERK activity and study downstream effects on the UPR. The compound has been shown to potently inhibit thapsigargin-induced PERK autophosphorylation in A549 cells with an IC50 between 0.1 and 0.3 µM [1]. This established cellular activity makes it a suitable tool for investigating the role of PERK in ER stress signaling, including its effects on eIF2α phosphorylation, ATF4 translation, and downstream gene expression changes. Researchers can confidently use this compound within this validated concentration range to probe PERK-specific signaling events in A549 and potentially other PERK-expressing cell lines, with the understanding that dose-response experiments are recommended to establish appropriate working concentrations [1].

In Vivo Pharmacodynamic and Pharmacokinetic Studies in Rodent Models

PERK-IN-6 has a defined intravenous pharmacokinetic profile, with a reported blood clearance rate of 10.5 mL/min/kg in Sprague-Dawley rats [2]. This data provides a quantitative foundation for designing in vivo studies. While oral bioavailability data is not reported, the intravenous route is established. The moderate clearance rate suggests that PERK-IN-6 can achieve and maintain systemic exposure for a sufficient duration to enable pharmacodynamic (PD) analyses, such as measuring target engagement (e.g., reduction in p-eIF2α levels) in tissues. This makes it a viable candidate for early-stage in vivo proof-of-concept studies in rodents where systemic PERK inhibition is desired, particularly when a compound with a defined and manageable clearance rate is required.

Differentiating PERK-Dependent Signaling from RIPK1-Mediated Effects in Cell Death and Inflammation

A specific application scenario for PERK-IN-6 arises from the documented off-target activity of the GSK PERK inhibitors (GSK2606414 and GSK2656157) on RIPK1 [3]. In experiments investigating the role of PERK in cell death pathways (e.g., apoptosis, necroptosis) or inflammatory signaling, the use of these GSK compounds can lead to ambiguous or incorrect conclusions due to concurrent RIPK1 inhibition [3]. PERK-IN-6, being from a different chemical series and without currently reported RIPK1 activity, serves as a crucial comparator tool. By using PERK-IN-6 in parallel with or instead of GSK compounds, researchers can better attribute observed biological effects specifically to PERK rather than off-target RIPK1 engagement, thereby increasing the rigor and reproducibility of their findings in these critical research areas.

Comparative Pharmacology: Benchmarking Against Other PERK Inhibitors

PERK-IN-6 is a useful compound for comparative pharmacology studies aimed at understanding the structure-activity relationships (SAR) and functional selectivity within the PERK inhibitor class. Its intermediate biochemical (2.5 nM) and cellular (0.1-0.3 µM) potency [1] positions it between ultra-potent inhibitors like PERK-IN-2 (IC50 0.2 nM [4]) and less potent compounds like AMG PERK 44 (cellular IC50 >10 µM ). Its distinct chemical structure and defined PK profile [2] provide a valuable reference point for evaluating the performance of novel PERK inhibitors. In drug discovery programs, PERK-IN-6 can be used as a reference standard in enzyme and cell-based assays to calibrate and benchmark the activity of new chemical entities targeting PERK.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perk-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.